4-(Thiazol-2-yl)furan-2-boronic acid is a boronic acid derivative featuring a thiazole and furan moiety. It is classified under organoboron compounds, which are widely utilized in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions. This compound is notable for its potential applications in medicinal chemistry and materials science, where it serves as a versatile building block for synthesizing biologically active molecules and advanced materials.
The compound is identified by the chemical formula CHBNOS and has the CAS number 2096336-38-6. It falls under the category of boronic acids, which are characterized by the presence of a boron atom bonded to a hydroxyl group and an organic group. The thiazole and furan rings contribute to its unique reactivity and interaction with biological systems, making it a valuable compound in various fields of research.
The synthesis of 4-(Thiazol-2-yl)furan-2-boronic acid typically involves the Suzuki-Miyaura coupling reaction, a well-established method for forming carbon-carbon bonds. This reaction utilizes a boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Key components of the synthesis process include:
This method allows for the efficient formation of the desired compound with high yields under optimized conditions.
The molecular structure of 4-(Thiazol-2-yl)furan-2-boronic acid consists of a furan ring fused with a thiazole ring, with a boronic acid functional group attached. This unique arrangement contributes to its chemical properties and reactivity.
The structural formula can be represented as follows:
Molecular weight: 165.99 g/mol.
4-(Thiazol-2-yl)furan-2-boronic acid can participate in several types of chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 4-(Thiazol-2-yl)furan-2-boronic acid varies based on its application. In medicinal chemistry, it may inhibit enzyme activity by forming reversible covalent bonds with nucleophilic residues in proteins such as serine or threonine. This interaction can modulate biological pathways, making it useful in drug development targeting specific diseases.
4-(Thiazol-2-yl)furan-2-boronic acid is typically a solid at room temperature. Its solubility varies depending on the solvent used, with polar solvents generally providing better solubility due to the presence of the hydroxyl group.
The compound exhibits typical reactivity associated with boronic acids, including:
Relevant data regarding its stability indicates that it is stable under normal laboratory conditions but may decompose upon prolonged exposure to moisture or heat .
4-(Thiazol-2-yl)furan-2-boronic acid has several significant applications:
The efficacy of Suzuki-Miyaura cross-coupling involving 4-(Thiazol-2-yl)furan-2-boronic acid hinges critically on ligand design, which dictates transmetalation efficiency. Automated optimization studies reveal that dialkylbiarylphosphine ligands (e.g., SPhos, XPhos) significantly accelerate the transmetalation step by modulating palladium's electron density and steric bulk. These ligands facilitate oxidative addition and stabilize the Pd(0) intermediate, reducing activation barriers. Bidentate ligands (e.g., dppf) prove optimal for suppressing protodeboronation in heterocyclic systems by preventing undesired coordination at the thiazole nitrogen. Computational modeling confirms that ligands with cone angles of 130–160° and strong σ-donation capacity maximize turnover numbers (TON > 1,000) by promoting reductive elimination [2] [3].
Solvent and base combinations directly influence boronic acid reactivity and stability. Polar aprotic solvents (e.g., DMF, THF) enhance boronate anion formation but risk furan ring decomposition above 80°C. Mixed solvent systems (THF:H₂O, 4:1) mitigate this by stabilizing the boronate species through hydrogen bonding. Weak inorganic bases (K₂CO₃, Cs₂CO₃) outperform strong bases (NaOH) in suppressing protodeboronation of the furan-boronic acid moiety, as validated by kinetic studies. Optimal conditions (0.5 M base, 60°C) achieve >95% conversion in <2 hours. Crucially, base strength must balance boronate activation against thiazole ring sensitivity to nucleophilic attack [2] [6].
Table 1: Solvent/Base Optimization for Cross-Coupling
Solvent System | Base | Temperature (°C) | Conversion (%) | Major Side Product |
---|---|---|---|---|
THF:H₂O (4:1) | K₂CO₃ | 60 | 95 | Protodeboronated furan |
DMF | Cs₂CO₃ | 80 | 89 | Furan decomposition |
Toluene:EtOH (3:1) | NaOH | 70 | 78 | Thiazole hydrolysis |
Two dominant routes enable scaffold assembly:
Regioselectivity challenges arise from competing electrophilic sites:
Table 2: Regioselective Protection Strategies
Moiety | Protecting Group | Target Position | Selectivity (%) | Deprotection Agent |
---|---|---|---|---|
Thiazole | SEM (CH₂OCH₂CH₂SiMe₃) | N | >99 | TBAF |
Furan | TIPS (iPr₃Si) | C3 | 92 | HF/pyridine |
Continuous-flow reactors address batch limitations (e.g., boronic acid decomposition during prolonged heating):
Table 3: Flow Reactor Parameters for Scalable Synthesis
Reactor Type | Residence Time (min) | Temperature (°C) | Flow Rate (mL/min) | Yield (%) |
---|---|---|---|---|
Microfluidic chip | 0.5 | 60 | 10 | 92 |
Tubular (stainless) | 5.0 | 80 | 2 | 88 |
Packed-bed (resin) | 2.5 | 60 | 5 | 90 |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0